molecular formula C19H29N3O2 B14000985 Ethyl 4-{4-[(1e)-3-cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate CAS No. 34153-45-2

Ethyl 4-{4-[(1e)-3-cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate

Cat. No.: B14000985
CAS No.: 34153-45-2
M. Wt: 331.5 g/mol
InChI Key: WGNBSWPUEKGQIO-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[(1e)-3-cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate is an ester compound characterized by its unique structure, which includes a cyclohexyl group, a triazene moiety, and a phenyl ring. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{4-[(1e)-3-cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-[(1e)-3-cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

CAS No.

34153-45-2

Molecular Formula

C19H29N3O2

Molecular Weight

331.5 g/mol

IUPAC Name

ethyl 4-[4-[[cyclohexyl(methyl)amino]diazenyl]phenyl]butanoate

InChI

InChI=1S/C19H29N3O2/c1-3-24-19(23)11-7-8-16-12-14-17(15-13-16)20-21-22(2)18-9-5-4-6-10-18/h12-15,18H,3-11H2,1-2H3

InChI Key

WGNBSWPUEKGQIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1=CC=C(C=C1)N=NN(C)C2CCCCC2

Origin of Product

United States

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